molecular formula C13H17NO3 B11014539 (2E)-3-(3,4-dimethoxyphenyl)-N,N-dimethylprop-2-enamide

(2E)-3-(3,4-dimethoxyphenyl)-N,N-dimethylprop-2-enamide

Cat. No.: B11014539
M. Wt: 235.28 g/mol
InChI Key: XBCZZPJXWPPNHW-SOFGYWHQSA-N
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Description

(E)-3-(3,4-Dimethoxyphenyl)-N,N-dimethyl-2-propenamide is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a propenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-Dimethoxyphenyl)-N,N-dimethyl-2-propenamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under acidic conditions. The reaction proceeds through the formation of an intermediate enamine, which subsequently undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-Dimethoxyphenyl)-N,N-dimethyl-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-3-(3,4-Dimethoxyphenyl)-N,N-dimethyl-2-propenamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-3-(3,4-Dimethoxyphenyl)-N,N-dimethyl-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(3,4-Dimethoxyphenyl)-N,N-dimethyl-2-propenamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N,N-dimethylprop-2-enamide

InChI

InChI=1S/C13H17NO3/c1-14(2)13(15)8-6-10-5-7-11(16-3)12(9-10)17-4/h5-9H,1-4H3/b8-6+

InChI Key

XBCZZPJXWPPNHW-SOFGYWHQSA-N

Isomeric SMILES

CN(C)C(=O)/C=C/C1=CC(=C(C=C1)OC)OC

Canonical SMILES

CN(C)C(=O)C=CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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